Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate
Overview
Description
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate is a chemical compound with the molecular formula C10H18BrNO4S and a molecular weight of 328.227 g/mol . It is also known by its CAS number 74165-69-8 . This compound is a member of the bicyclo[2.2.1]heptane family, which is characterized by a bicyclic structure with a seven-membered ring.
Preparation Methods
The synthesis of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[221]heptan-7-yl}methanesulfonate involves several steps One common method includes the bromination of 1,7-dimethyl-2-oxobicyclo[22The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate involves its interaction with specific molecular targets. The bromine atom and the methanesulfonate group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function .
Comparison with Similar Compounds
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl}methanesulfonate is unique due to its specific bicyclic structure and the presence of both bromine and methanesulfonate groups. Similar compounds include:
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-yl}acetate: Differing by the presence of an acetate group instead of methanesulfonate.
Ammonium {3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptane-7-yl}benzenesulfonate: Differing by the presence of a benzenesulfonate group.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
azanium;(3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methanesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO4S.H3N/c1-9-4-3-6(7(11)8(9)12)10(9,2)5-16(13,14)15;/h6-7H,3-5H2,1-2H3,(H,13,14,15);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBVBBRNPGPROZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)[O-])C(C2=O)Br.[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Acros Organics MSDS], White powder; [Alfa Aesar MSDS] | |
Record name | Ammonium L-5-bromo-6-oxo-9-bornanesulphonate | |
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Record name | Ammonium D-5-bromo-6-oxo-9-bornanesulphonate | |
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CAS No. |
74165-69-8, 14575-84-9, 55870-50-3 | |
Record name | Bicyclo[2.2.1]heptane-7-methanesulfonic acid, 2-bromo-4,7-dimethyl-3-oxo-, ammonium salt (1:1) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=74165-69-8 | |
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Record name | Ammonium D-5-bromo-6-oxo-9-bornanesulphonate | |
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Record name | Ammonium L-5-bromo-6-oxo-9-bornanesulphonate | |
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Record name | Ammonium D-5-bromo-6-oxo-9-bornanesulphonate | |
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Record name | Ammonium L-5-bromo-6-oxo-9-bornanesulphonate | |
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